molecular formula C25H20F2N4O2 B15003452 2'-amino-5-fluoro-1'-(3-fluorophenyl)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

2'-amino-5-fluoro-1'-(3-fluorophenyl)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B15003452
M. Wt: 446.4 g/mol
InChI Key: MVYVNXUOAMZQHE-UHFFFAOYSA-N
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Description

2’-amino-5-fluoro-1’-(3-fluorophenyl)-7’,7’-dimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

The synthesis of 2’-amino-5-fluoro-1’-(3-fluorophenyl)-7’,7’-dimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves multiple steps, including the formation of the spiro[indole-3,4’-quinoline] core. The synthetic route typically starts with the preparation of the indole and quinoline precursors, followed by their cyclization under specific conditions to form the spiro compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino and fluoro groups using reagents like sodium hydride or lithium diisopropylamide.

    Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form additional ring structures.

Scientific Research Applications

2’-amino-5-fluoro-1’-(3-fluorophenyl)-7’,7’-dimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and amino groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in inhibiting certain enzymes involved in disease progression.

Comparison with Similar Compounds

Similar compounds include other spiro[indole-quinoline] derivatives, such as:

These compounds share structural similarities but differ in their functional groups and biological activities

Properties

Molecular Formula

C25H20F2N4O2

Molecular Weight

446.4 g/mol

IUPAC Name

2'-amino-5-fluoro-1'-(3-fluorophenyl)-7',7'-dimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydroquinoline]-3'-carbonitrile

InChI

InChI=1S/C25H20F2N4O2/c1-24(2)10-19-21(20(32)11-24)25(16-9-14(27)6-7-18(16)30-23(25)33)17(12-28)22(29)31(19)15-5-3-4-13(26)8-15/h3-9H,10-11,29H2,1-2H3,(H,30,33)

InChI Key

MVYVNXUOAMZQHE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3(C4=C(C=CC(=C4)F)NC3=O)C(=C(N2C5=CC(=CC=C5)F)N)C#N)C

Origin of Product

United States

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